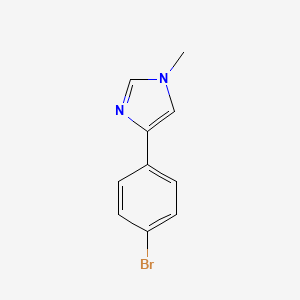

4-(4-Bromophenyl)-1-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXAMFSRWIZVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692923 | |

| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136350-70-4 | |

| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 4 Bromophenyl 1 Methyl 1h Imidazole

Elucidation and Optimization of Synthetic Pathways to 4-(4-Bromophenyl)-1-methyl-1H-imidazole

The synthesis of this compound is a multi-faceted process that hinges on the careful selection of precursors, reaction intermediates, and catalytic systems to ensure both efficiency and regiochemical control.

Exploration of Precursor Reactivity and Reaction Intermediates

The construction of the 1,4-disubstituted imidazole (B134444) core of this compound can be approached through several strategic routes, each utilizing distinct precursors and intermediates. One prominent strategy involves the cyclization of amidines with α-halogenated ketones. semanticscholar.org However, these condensation reactions can sometimes result in low yields. semanticscholar.org

More refined methods have been developed to overcome these limitations. A notable approach begins with a simple glycine (B1666218) derivative, which undergoes a double aminomethylenation to form a 2-azabuta-1,3-diene intermediate. psu.edursc.org The subsequent addition of an amine nucleophile, such as methylamine, triggers a transamination and cyclization cascade to regioselectively form the 1-substituted imidazole ring. psu.edursc.org This method is advantageous as the cyclization step is remarkably tolerant of steric and electronic variations in the amine component. psu.edursc.org

Another effective strategy involves the [3+2] cyclization of vinyl azides with amidines. For instance, (E)-(2-azido-1-bromovinyl)benzene and its derivatives can react with amidines under catalyst-free conditions to produce 2,4-disubstituted-1H-imidazoles. acs.org To achieve the target compound, a precursor like 1-(4-bromophenyl)ethan-1-one could be converted to the corresponding vinyl azide.

Furthermore, the synthesis can proceed through the reaction of imidoyl chlorides with ethyl isocyanoacetate. mdpi.com In this pathway, an N-arylbenzimidoyl chloride, such as N-(methyl)-4-bromobenzimidoyl chloride, serves as a key intermediate that reacts with the isocyanoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to construct the desired imidazole ring system. mdpi.com Imidazole N-oxides also serve as convenient precursors for the synthesis of functionalized imidazoles through a sequence of sulfur-transfer and trifluoromethylation reactions. nih.gov

Catalytic Systems for Efficient Imidazole Ring Formation and Bromophenyl Coupling

Catalysis is central to the efficient synthesis of this compound, particularly for the crucial carbon-carbon bond formation that links the phenyl group to the imidazole core. The Suzuki-Miyaura cross-coupling reaction is a widely employed and highly effective method for this purpose. semanticscholar.orgmdpi-res.com This reaction typically involves the coupling of a halogenated imidazole with an arylboronic acid or vice versa.

To form the 4-(4-bromophenyl) moiety, a common strategy is the Suzuki coupling of a pre-formed 4-halo-1-methyl-1H-imidazole with 4-bromophenylboronic acid. This reaction is catalyzed by palladium complexes. A variety of palladium catalysts have proven effective, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. mdpi.comsemanticscholar.orgnih.gov The choice of base and solvent is critical for optimizing the reaction yield and can include potassium carbonate, cesium carbonate, or potassium phosphate (B84403) in solvents like DMF, toluene, or 1,4-dioxane (B91453). mdpi.comsemanticscholar.org

Recent advances have also highlighted the use of other metals in catalyzing imidazole ring formation. For instance, diruthenium(II) catalysts have been used in borrowing hydrogen processes under aerobic conditions to synthesize NH-imidazoles with regioselective substitution. rsc.org Gold-catalyzed [3+2] addition protocols and the use of zinc(II) dichloride in deep eutectic solvents also represent modern approaches to imidazole synthesis. rsc.org

Table 1: Overview of Catalytic Systems for Imidazole Synthesis and Coupling

| Reaction Type | Catalyst System | Base | Solvent | Precursors | Finding | Citation |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acid | Good yields obtained with electron-rich boronic acids. | mdpi.com |

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ (10 mol%) | Cs₂CO₃ | DMF | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, (4-methoxyphenyl)boronic acid | Initial trials failed, but optimization with other catalysts (e.g., Pd(OAc)₂) led to success. | semanticscholar.orgnih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)₂/Xphos | K₂HPO₄ | Not Specified | 4(5)-halo-1H-imidazoles, Arylboronic acids | Resulted in both the desired cross-coupling product and an unexpected hydrodehalogenation product. | mdpi-res.com |

| Imidazole Synthesis | Diruthenium(II) catalyst | N/A (aerobic) | Not Specified | Alcohols, Amines | Allows for regioselective synthesis of NH-imidazoles. | rsc.org |

| Imidazole Synthesis | Urea/Zinc(II) dichloride (DES) | NH₄OAc | Deep Eutectic Solvent | Aldehydes, Benzil | Effective for synthesizing 4,5-diphenyl-2-substituted imidazoles. | rsc.org |

Strategies for Regioselective Synthesis and Related Isomer Control

A significant challenge in the synthesis of 1,4-disubstituted imidazoles is controlling the regioselectivity to avoid the formation of the 1,5-disubstituted isomer. Alkylation of a 4-substituted imidazole often leads to a mixture of N-1 and N-3 alkylated products, resulting in poor regioselectivity. psu.edu

To overcome this, specific strategies have been devised to ensure the exclusive formation of the 1,4-isomer. The method involving the cyclization of a 2-azabuta-1,3-diene intermediate derived from a glycine derivative provides the desired 1,4-disubstituted imidazole with complete regioselectivity. psu.edursc.org This is because the nitrogen from the added amine (e.g., methylamine) is incorporated as N-1, and the substitution pattern is locked in during the cyclization event.

Another approach to achieve regiocontrol is through the use of protecting groups. For example, 4-iodoimidazole (B15931) can be regioselectively protected at the N-1 position using N,N-dimethylsulfamoyl chloride. researchgate.net After subsequent reactions, the protecting group can be removed. An alkylation-isomerization sequence is also a viable method; an initial mixture of 4- and 5-substituted imidazoles can be isomerized to the thermodynamically more stable 4-isomer upon heating in DMF with a catalytic amount of an alkylating agent. researchgate.net These methods provide reliable and reproducible access to regiochemically pure 1,4-disubstituted imidazoles, which are otherwise challenging to prepare. psu.edu

Functionalization and Derivatization Strategies for this compound

Once synthesized, this compound serves as a versatile scaffold for further chemical modification. Derivatization can occur at two main sites: the imidazole core itself or the bromophenyl moiety.

Regioselective Substitution Reactions on the Imidazole Core

The imidazole ring of the target compound has positions available for further substitution, primarily at the C-2 and C-5 carbons. The functionalization of the imidazole backbone can be challenging, but methods like directed metalation offer a powerful tool for regioselective substitution. researchgate.netuib.no

A common strategy is the lithiation of the C-2 position, which is the most acidic carbon proton on the 1-methylimidazole (B24206) ring. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures generates a 2-lithio intermediate. semanticscholar.org This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C-2 position. For example, quenching with iodine would yield 4-(4-bromophenyl)-2-iodo-1-methyl-1H-imidazole, a valuable intermediate for further cross-coupling reactions. semanticscholar.org Similarly, reactions with aldehydes or other carbon electrophiles can be used to build more complex structures. researchgate.net

Cross-Coupling Reactions and Transformations Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. cymitquimica.com The Suzuki-Miyaura reaction is particularly well-suited for this purpose, allowing for the formation of a new carbon-carbon bond at the C-4 position of the phenyl ring. mdpi.comnih.gov

In a typical Suzuki reaction, this compound is reacted with a variety of aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base. semanticscholar.orgmdpi.com This transformation effectively replaces the bromine atom with a new aryl or heteroaryl group, leading to the synthesis of diverse biaryl structures. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to achieve high yields. researchgate.net For example, using Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane has been shown to be effective for coupling aryl bromides with various boronic acids. mdpi.com Electron-rich boronic acids tend to produce good yields in these couplings. mdpi.com This strategy provides a powerful platform for creating libraries of complex molecules built upon the 1-methyl-4-phenylimidazole scaffold. nih.gov

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions on Aryl Bromides

| Aryl Bromide Substrate | Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Product Yield | Citation |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60% | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85% | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 83% | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 32% | nih.gov |

| 4-Bromoacetophenone | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | H₂O/EtOH | 95% (at 60°C) | researchgate.net |

| 2,4-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 79% (at position 2) | semanticscholar.org |

Synthesis of Novel Analogs and Conformationally Restricted Derivatives

The structural framework of this compound serves as a versatile scaffold for the development of novel analogs through various synthetic transformations. Key strategies focus on the functionalization of the imidazole core, particularly at the C2 and C5 positions, and the construction of more complex, rigid structures.

Direct C-H functionalization has emerged as a powerful tool for creating analogs. Nickel-catalyzed C-H arylation and alkenylation reactions allow for the introduction of diverse substituents at the C2-position of the imidazole ring. rsc.orgnih.gov These reactions can be achieved with a range of coupling partners, including phenol (B47542) and enol derivatives, using a nickel(II) salt precursor in a tertiary alcohol solvent, which is key to the reaction's success. rsc.orgnih.govelsevierpure.com Similarly, palladium or nickel catalysts can facilitate selective arylation at the C5-position. acs.org Under more forceful conditions, sequential arylations can yield triaryl-substituted imidazole derivatives. acs.org

Another significant approach involves the synthesis of derivatives bearing carboxylic acid and carbohydrazide (B1668358) functionalities. A one-pot, two-step strategy has been employed to prepare 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov This method involves the in-situ generation of imidoyl chlorides followed by a cycloaddition reaction with ethyl isocyanoacetate. nih.gov These ester intermediates can be readily hydrolyzed to their corresponding carboxylic acids or reacted with hydrazine (B178648) monohydrate to yield carbohydrazide derivatives, providing two new classes of analogs. nih.gov

The synthesis of conformationally restricted derivatives often involves the creation of fused heterocyclic systems. Research has demonstrated the construction of trinuclear imidazole-fused hybrid scaffolds. nih.gov These complex structures are synthesized via a transition-metal-free double C(sp2)–N coupling and cyclization of 2-(2-bromoaryl)imidazoles with 2-aminobenzimidazoles under microwave irradiation. nih.gov This method locks the imidazole into a larger, more rigid framework, significantly reducing its conformational flexibility.

The table below summarizes various synthetic strategies for producing novel and restricted analogs.

Table 1: Synthetic Strategies for Novel Analogs and Derivatives

| Strategy | Target Position/Modification | Catalyst/Reagents | Key Feature | Reference(s) |

|---|---|---|---|---|

| C-H Arylation/Alkenylation | C2-Position | Ni(OTf)₂/dcype or dcypt, K₃PO₄ | Direct introduction of aryl/alkenyl groups. | rsc.org, elsevierpure.com, nih.gov |

| C-H Arylation | C5-Position | Palladium or Nickel catalysts | Selective functionalization at C5. | acs.org |

| Cycloaddition | Imidazole-4-carboxylate ester | Imidoyl chlorides, Ethyl isocyanoacetate, DBU | Construction of the imidazole ring with ester functionality. | nih.gov |

| Hydrolysis/Hydrazinolysis | Imidazole-4-carboxylic acid/carbohydrazide | NaOH/H₂O or N₂H₄·H₂O | Conversion of esters to acids or hydrazides. | nih.gov |

Green Chemistry Approaches and Scalability Considerations in the Synthesis of this compound

The synthesis of this compound and its derivatives is increasingly benefiting from the principles of green chemistry, focusing on reducing environmental impact and improving scalability. Key advancements include the adoption of solvent-free reactions, microwave-assisted synthesis, and continuous-flow chemistry.

Solvent-free and microwave-assisted methods offer significant environmental benefits. One-pot syntheses of imidazole derivatives have been developed under solvent-free conditions, providing advantages such as high yields, lower costs, and reduced environmental impact. asianpubs.org Microwave-assisted synthesis represents a major step forward in sustainable chemistry, offering considerable advantages in speed, selectivity, and environmental responsibility. mdpi.com This technique can drastically reduce reaction times from hours to minutes compared to conventional heating methods and often allows for the use of greener solvents like ethanol. rasayanjournal.co.innih.gov For example, the construction of complex imidazole-fused hybrids has been achieved efficiently using microwave irradiation as a green heating method. nih.govnih.gov

Continuous-flow chemistry has emerged as a powerful and scalable technology for the synthesis of imidazoles. researchgate.net Flow systems offer superior control over reaction parameters, enhanced safety profiles, and streamlined integration of reaction and purification steps, which is a significant challenge in traditional batch processes. nih.govacs.org The synthesis of N-alkyl imidazoles has been efficiently demonstrated in flow reactors using fixed-bed zeolite catalysts. thalesnano.com This process is notably clean, with water as the only side-product, and allows for the reuse of the solvent. thalesnano.com Flow chemistry can also enable the use of superheating conditions, where a solvent is heated above its boiling point in a pressurized system, leading to dramatically faster reactions and higher yields compared to batch methods. acs.org For instance, a multi-step continuous-flow synthesis of highly functionalized imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles has been achieved with a throughput of approximately 0.5 g/h, demonstrating the preparative-scale capabilities of this technology. nih.gov

The table below compares different green chemistry approaches for imidazole synthesis.

Table 2: Comparison of Green Chemistry Approaches in Imidazole Synthesis

| Approach | Key Advantages | Typical Conditions | Scalability | Reference(s) |

|---|---|---|---|---|

| Solvent-Free Synthesis | Eliminates solvent waste, simplifies work-up, lower cost. | Neat reaction mixture, thermal heating (e.g., 70 °C). | Moderate; can be limited by heat/mass transfer. | asianpubs.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, energy efficient. | Polar solvents (e.g., ethanol), sealed vessel, 80-120 °C. | Good; specialized microwave reactors for scale-up are available. | rasayanjournal.co.in, mdpi.com, nih.gov |

| Aqueous/Green Solvents | Reduced toxicity and environmental impact. | Use of water or greener alcohols (e.g., t-amyl alcohol). | High; dependent on solubility and reaction compatibility. | rsc.org, nih.gov |

| Continuous-Flow Chemistry | High scalability, enhanced safety, precise process control, automation potential. | Pumped reagents through heated reactors/catalyst beds (up to 450 °C). | Excellent; designed for continuous production. | researchgate.net, thalesnano.com, acs.org |

Computational and Theoretical Studies on 4 4 Bromophenyl 1 Methyl 1h Imidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (T), provide a detailed picture of the electron distribution and its implications for chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. orientjchem.org For 4-(4-bromophenyl)-1-methyl-1H-imidazole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic properties. tandfonline.com

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. orientjchem.org A smaller energy gap suggests higher reactivity. In substituted imidazoles, the distribution of HOMO and LUMO is often spread across the aromatic rings, indicating the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, which quantify different aspects of the molecule's reactivity. These descriptors provide a quantitative basis for comparing the reactivity of different compounds. ekb.eg

Table 1: Representative Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Formula | Typical Value (eV) | Description |

| Ionization Potential (I) | I ≈ -EHOMO | 7.5 - 8.5 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | 0.5 - 1.5 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.0 - 5.0 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.0 - 4.0 | A measure of the molecule's resistance to changes in its electron distribution. |

| Global Softness (S) | S = 1 / (2η) | 0.12 - 0.17 | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.0 - 3.5 | A measure of the molecule's ability to act as an electrophile. |

This table presents illustrative data based on typical values for similar organic molecules and is intended to represent the type of information generated from DFT calculations.

Computational methods are also invaluable for predicting spectroscopic properties. DFT calculations can simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netmdpi.com The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. researchgate.net Similarly, the calculation of NMR chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants can aid in the interpretation of experimental NMR spectra. orientjchem.org

The conformational preferences of this compound are influenced by the rotation around the single bond connecting the phenyl and imidazole (B134444) rings. Computational studies can identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility. mdpi.com

Table 2: Representative Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectrum Type | Key Predicted Features |

| Infrared (IR) | - C-H stretching (aromatic and methyl): ~3100-2950 cm⁻¹- C=N and C=C stretching (imidazole and phenyl rings): ~1600-1450 cm⁻¹- C-Br stretching: ~650-550 cm⁻¹ |

| ¹H NMR | - Phenyl protons: δ 7.5-7.8 ppm- Imidazole protons: δ 7.0-7.4 ppm- Methyl protons: δ 3.7-3.9 ppm |

| ¹³C NMR | - Phenyl carbons: δ 120-135 ppm- Imidazole carbons: δ 115-140 ppm- Methyl carbon: δ 30-35 ppm |

This table contains illustrative data to represent the type of spectroscopic predictions that can be made computationally. Actual values may vary.

Molecular Modeling and Conformational Analysis

While quantum chemical calculations provide detailed electronic information, molecular modeling techniques are used to study the dynamic behavior of molecules.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. tandfonline.com These simulations rely on a force field, which is a set of parameters that describe the potential energy of a system of atoms. For a novel molecule like this compound, it may be necessary to develop or validate force field parameters to accurately model its behavior.

Once a suitable force field is established, MD simulations can be performed to observe how the molecule moves and changes conformation over time in different environments, such as in a solvent or interacting with a biological membrane. scielo.br This can reveal important information about its flexibility, solvation properties, and potential for aggregation. scielo.br

The rotation around the single bond connecting the bromophenyl group and the methyl-imidazole ring is a key conformational feature of this compound. The energy associated with this rotation determines the molecule's preferred shape and its ability to adopt different conformations.

Computational methods can be used to calculate the rotational barrier by systematically changing the dihedral angle of the phenyl-imidazole bond and calculating the energy at each step. This generates a potential energy surface that reveals the most stable (low-energy) and least stable (high-energy) conformations. rsc.org The height of the energy barrier between stable conformations is a measure of how easily the molecule can switch between them. rsc.org For similar bi-aromatic systems, electrostatic interactions and π-conjugation are known to play significant roles in determining the shape of the rotational barrier. rsc.org

Prediction of Molecular Interactions and Ligand-Target Binding Characteristics

A primary goal of computational chemistry in drug discovery is to predict how a molecule will interact with a biological target, such as a protein or enzyme. researchgate.net

Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a target protein. amazonaws.com In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. The this compound molecule is then computationally "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. nih.gov

The results of a docking study can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net This information is crucial for understanding the potential mechanism of action and for designing modifications to the molecule to improve its binding affinity and selectivity. nih.gov

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target (Illustrative Data)

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -7.5 to -9.0 | A strong predicted binding affinity, suggesting the compound may be a potent inhibitor. |

| Key Interacting Residues | Tyr, Phe, Leu, Val, Ser | The molecule forms hydrophobic interactions with tyrosine, phenylalanine, leucine, and valine, and a hydrogen bond with serine. |

| Predicted Interactions | - π-π stacking with Phenylalanine- Halogen bond with a backbone carbonyl- Hydrogen bond with Serine | The bromophenyl group may participate in favorable interactions within the binding pocket. |

This table presents illustrative data to represent the typical output of a molecular docking study. The specific results would depend on the chosen protein target.

In Silico Docking Studies with Potential Biological Targets

Extensive searches of scientific literature and chemical databases did not yield specific in silico docking studies for the compound this compound. While computational docking analyses have been performed on structurally related molecules, such as derivatives of 4-(4-bromophenyl)-thiazol-2-amine and other imidazole-containing compounds, no research focusing on the interaction of this compound with specific biological targets has been published. nih.govnih.gov Therefore, no data on its binding affinity, docking scores, or interactions with protein active sites can be provided at this time.

Free Energy Perturbation and Binding Affinity Calculations

Similarly, a thorough review of available scientific literature revealed no published studies on the use of free energy perturbation (FEP) or other advanced computational methods to calculate the binding affinity of this compound. FEP calculations are computationally intensive methods used to predict the binding free energy of a ligand to a protein. rsc.org The absence of such studies indicates that the binding thermodynamics of this specific compound with any biological target have not yet been investigated and reported in the scientific domain.

An in-depth examination of the chemical compound this compound reveals a scaffold of significant interest in medicinal chemistry. The following article explores the structure-activity and structure-property relationships of its analogs, delving into systematic modifications, computational modeling, and pharmacophore design principles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Bromophenyl 1 Methyl 1h Imidazole Analogs

The imidazole (B134444) ring is a crucial structural motif in many biologically active compounds and approved drugs. mdpi.com Its unique electronic properties and ability to engage in various noncovalent interactions make it a "privileged structure" in medicinal chemistry. mdpi.comnih.gov Understanding the relationship between the structure of imidazole derivatives and their biological activity or physicochemical properties is fundamental for designing new therapeutic agents.

Mechanistic Biological Investigations of 4 4 Bromophenyl 1 Methyl 1h Imidazole Excluding Clinical Data, Safety, and Dosage

In Vivo Pharmacological Models for Investigating Biological Efficacy (Excluding Safety and Toxicity)

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological effect of a drug on its target. youtube.com They can be molecules that change in concentration or state in response to the drug's action, providing a measurable indicator of its pharmacological activity. youtube.com For 4-(4-bromophenyl)-1-methyl-1H-imidazole, specific pharmacodynamic biomarkers have not been extensively reported in publicly available literature.

However, based on the activities of structurally related imidazole (B134444) compounds, potential avenues for biomarker discovery can be hypothesized. For instance, compounds with similar structures have been investigated for their effects on microtubule dynamics. nih.gov In such cases, potential PD biomarkers could include the degree of tubulin polymerization or the percentage of cells arrested in the G2/M phase of the cell cycle. nih.gov Further research, potentially employing large-scale proteomic methods, would be necessary to identify and validate specific and sensitive biomarkers for this compound. youtube.com

Tissue Distribution and Metabolite Profiling in Preclinical Models

The distribution of a compound throughout the body and its metabolic fate are fundamental aspects of its preclinical evaluation. There is limited specific data in the public domain regarding the tissue distribution and metabolite profiling of this compound in preclinical models.

Generally, the lipophilicity imparted by the bromophenyl group may influence its ability to cross cell membranes and distribute into various tissues, including the central nervous system. pharmacophorejournal.com Preclinical studies for other novel compounds often involve administering the agent to animal models, followed by analysis of tissue and plasma samples to determine the concentration of the parent compound and its metabolites. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically employed for this purpose. The identification of metabolites is crucial for understanding the compound's biotransformation and identifying any potentially active or toxic byproducts.

Elucidation of Molecular Targets and Mechanisms of Action

Understanding the precise molecular targets and the mechanism by which a compound exerts its effects is a primary goal of preclinical research. For this compound, the exact molecular targets are not definitively established in the available literature. However, research on related imidazole-containing molecules provides insights into potential mechanisms.

Modern drug discovery often utilizes proteomic and genomic approaches to identify molecular targets. Subtractive genomics, for example, can be used to identify essential proteins in pathogens that could serve as drug targets. plos.org While this approach is more common for antimicrobial drug discovery, similar principles can be applied to identify unique targets in cancer cells or other disease models. plos.org

For a compound like this compound, chemical proteomics, involving affinity chromatography with the compound as a bait to pull down its binding partners from cell lysates, could be a powerful tool for target identification. Subsequent analysis of these proteins by mass spectrometry would reveal potential molecular targets.

The cellular responses to this compound and the signaling pathways it modulates are not well-documented. However, based on the known activities of similar imidazole-based compounds, several potential mechanisms can be considered.

Many imidazole derivatives have been shown to interact with key cellular components and signaling pathways. For example, some imidazole compounds act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov This mechanism is characteristic of certain anticancer agents. nih.gov The process often involves the disruption of the mitotic spindle, leading to mitotic catastrophe in cancer cells. nih.gov

Furthermore, various signaling pathways are known to be modulated by imidazole-containing molecules. These can include stress response pathways and protein kinase signaling cascades. nih.gov For instance, the protein kinase C (PKC) cell wall integrity pathway and the cAMP-protein kinase A (PKA) signaling pathway are affected by certain antifungal azoles. nih.gov It is plausible that this compound could influence similar pathways in mammalian cells, but specific studies are required to confirm this.

Research into related heterocyclic structures has also pointed towards the inhibition of enzymes like aromatase as a potential mechanism of action, particularly relevant in hormone-dependent cancers. nih.gov Computational docking studies on similar molecules have suggested potential binding to the colchicine (B1669291) binding site of tubulin. nih.gov

Advanced Analytical and Spectroscopic Characterization of this compound for Research Applications

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties. The specific derivative, this compound, combines the features of the imidazole ring with a bromophenyl substituent, opening avenues for further functionalization and specific interactions. Advanced analytical techniques are crucial for elucidating its precise structural features, understanding its behavior in different environments, and exploring its potential applications. This article details the advanced spectroscopic and analytical characterization of this compound for research purposes.

Applications and Potential Research Avenues for 4 4 Bromophenyl 1 Methyl 1h Imidazole in Chemical Biology and Drug Discovery Excluding Clinical Outcomes

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is a critical first step in the drug discovery pipeline. The 4-(4-bromophenyl)-1-methyl-1H-imidazole scaffold is frequently identified as a promising starting point due to the established biological activities of imidazole-containing molecules. Imidazole-based compounds have been extensively explored for their anticancer properties. nih.gov The structural similarities of some imidazole (B134444) derivatives to known active agents, such as combretastatin 4A, make them attractive candidates for screening and development. nih.gov

Once a lead compound is identified, optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. For imidazole-based scaffolds, these strategies often involve:

Substitution Modification : Introducing or altering substituents on the imidazole ring and the phenyl group. The activities of these compounds are heavily influenced by their structural makeup. nih.gov

Structure-Activity Relationship (SAR) Studies : Systematically modifying the lead compound's structure and assessing the impact on its biological activity. For example, in the development of inhibitors for the bromodomain-containing protein BRD4, a structure-activity relationship study of related triazole-based inhibitors was conducted to improve affinity and selectivity. umn.edu

Hybrid Molecule Synthesis : Combining the core scaffold with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel mechanisms of action.

These optimization efforts aim to improve the interaction between the compound and its biological target, leading to more effective and specific agents.

Table 1: Antiproliferative Activity of Selected Imidazole Derivatives

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Imidazole Derivative 16 | K-562 (Leukemia) | 5.66 | mdpi.com |

| Imidazole Hybrid 58 | HepG2 (Hepatocellular Carcinoma) | 8.06 | mdpi.com |

| Imidazole Hybrid 58 | MCF-7 (Breast Cancer) | 5.52 | mdpi.com |

| Derivative 5b | H1975 (Lung Cancer) | 5.22 | nih.gov |

| Derivative 5g | H1975 (Lung Cancer) | 6.34 | nih.gov |

Rational Drug Design Approaches Utilizing the this compound Scaffold

Rational drug design utilizes computational methods to design molecules with a high affinity for a specific biological target. nih.gov The this compound scaffold is well-suited for such approaches. Its relatively rigid structure allows for more predictable binding modes, and its components offer multiple points for modification to optimize target engagement.

A key application of rational design with this scaffold is in the development of protein kinase inhibitors. For instance, researchers have designed novel imidazole derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Computational techniques like molecular docking are used to predict how derivatives of the imidazole scaffold will bind to the ATP-binding site of EGFR. These in silico experiments guide the synthesis of compounds with improved inhibitory potential. nih.govnih.gov The design process focuses on maximizing interactions with key amino acid residues in the target's active site, leveraging the structural features of the scaffold to achieve high potency and selectivity.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

Understanding the mechanism of action of this compound and its analogs allows researchers to explore their potential use in various therapeutic areas. chemimpex.com The versatility of the imidazole core has led to its investigation in oncology, infectious diseases, and inflammatory conditions. chemimpex.com

Anticancer Applications : Imidazole-based compounds are widely researched for their anticancer potential. nih.govchemimpex.com Mechanistic studies have shown that they can target several key pathways involved in cancer progression.

EGFR Inhibition : Many solid tumors, including lung, hepatocellular, and breast cancers, overexpress EGFR, making it a prime therapeutic target. nih.gov Imidazole derivatives have been specifically designed and synthesized to act as EGFR inhibitors, thereby blocking downstream signaling pathways that promote cell proliferation. nih.govnih.gov

Tubulin Polymerization Inhibition : Some imidazole compounds derive their anticancer activity from their structural resemblance to combretastatin A-4, a potent inhibitor of tubulin polymerization. nih.gov By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in cancer cells.

Antimicrobial Applications : Beyond oncology, related scaffolds have been investigated for their antimicrobial properties. For example, novel quinoline-oxadiazole hybrids containing a bromophenyl group were designed as dual anticancer and antimicrobial agents, with some compounds showing potent activity against S. aureus and E. coli. nih.gov

Table 2: In Vitro Antiproliferative Activity of Quinoline-Oxadiazole Derivatives Against Cancer Cell Lines

| Cancer Cell Line | IC₅₀ Range (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |

|---|---|---|---|

| Hepatocellular Carcinoma (HepG2) | 0.137–0.332 | Erlotinib | 0.308 |

| Breast Adenocarcinoma (MCF-7) | 0.164–0.583 | Erlotinib | 0.512 |

Data from reference nih.gov

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with a specific protein target, enabling researchers to study its function in a cellular context. The this compound scaffold can be adapted to create such probes.

A significant area of application is in the study of epigenetics, particularly as inhibitors of bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in gene regulation. nih.gov High-quality chemical probes are necessary to elucidate the biological functions of individual bromodomain-containing proteins like BRD7 and BRD9. nih.gov

The development of selective inhibitors for individual bromodomains is a challenge due to the high structural similarity across the family. However, by modifying scaffolds related to this compound, researchers can develop potent and selective chemical probes. For instance, studies on BRD9 inhibitors have shown that modifications at specific positions on the core structure can dramatically increase selectivity over other bromodomains like BRD7. mdpi.com These selective probes are invaluable for validating these proteins as potential therapeutic targets and for exploring their roles in health and disease. nih.gov

Future Perspectives and Emerging Research Directions for 4 4 Bromophenyl 1 Methyl 1h Imidazole

Unexplored Synthetic Methodologies and Derivatization Opportunities

While the synthesis of substituted imidazoles is well-documented, significant opportunities remain for developing more efficient, scalable, and environmentally benign methodologies for 4-(4-bromophenyl)-1-methyl-1H-imidazole and its derivatives. Current synthetic routes can sometimes be challenged by issues such as modest yields and the formation of regioisomeric mixtures. thieme.de

Future synthetic research could focus on:

Mechanochemistry: The use of solvent-free or low-solvent mechanochemical methods, such as ball milling, represents a green chemistry approach that could streamline synthesis. mdpi.com This technique has been successfully applied to other substituted imidazoles and could offer improved yields, reduced reaction times, and a better environmental profile for the synthesis of the title compound. mdpi.com

Advanced Catalysis: The development of novel catalytic systems, potentially involving transition metals or organocatalysts, could provide superior control over regioselectivity, a common challenge in imidazole (B134444) synthesis. This would be crucial for selectively functionalizing other positions on the imidazole ring.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Derivatization of the core structure is a key strategy to modulate its physicochemical properties and biological activity. ijsrtjournal.com The existing bromine atom is a particularly attractive site for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups.

| Potential Derivatization Site | Modification Strategy | Rationale / Potential Outcome |

| C4-Phenyl Ring (Br atom) | Suzuki, Stille, or Sonogashira cross-coupling reactions | Introduce diverse aryl, heteroaryl, or alkynyl groups to explore structure-activity relationships (SAR) and modulate target binding. |

| C2 Position of Imidazole | C-H activation, lithiation followed by electrophilic quench | Introduce substituents to alter steric bulk, hydrogen bonding capacity, and electronic properties, potentially influencing pharmacokinetic profiles. |

| C5 Position of Imidazole | Directed metalation-trapping | Functionalize the ring to fine-tune biological activity and explore new interaction points with biological targets. |

| N1-Methyl Group | Demethylation followed by re-alkylation | Introduce longer or more complex alkyl/aryl chains to modify solubility, lipophilicity, and membrane permeability. |

This table outlines potential future derivatization strategies for this compound and the scientific rationale behind them.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. usp.brmdpi.com These computational tools can build predictive models from large datasets, accelerating the design-synthesize-test cycle. For this compound and its prospective derivatives, AI/ML offers a powerful approach to forecast biological activity and physicochemical properties before committing to laborious synthesis.

Emerging research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives and calculating their molecular descriptors, ML algorithms like Random Forests, Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) can be trained to predict biological activities such as antimicrobial, anticancer, or enzyme inhibitory potency. usp.brnih.govnih.gov

ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug development. AI/ML models can be developed to predict key parameters like solubility, membrane permeability, metabolic stability, and potential for off-target effects or toxicity, such as drug-induced kidney injury. mdpi.comresearchgate.net This allows for the in silico filtering of candidate molecules, prioritizing those with more favorable drug-like properties.

De Novo Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold, optimized for predicted activity against a specific biological target while adhering to desired physicochemical constraints.

| AI/ML Model Type | Input Data (Descriptors) | Predicted Output | Potential Application |

| QSAR (e.g., Random Forest, ANN) | Physicochemical properties (LogP, PSA), topological descriptors, quantum-chemical parameters. nih.gov | Biological activity (e.g., IC₅₀, MIC). usp.br | Prioritizing potent derivatives for synthesis in anticancer or antimicrobial discovery programs. |

| ADMET Prediction (e.g., SVM, Ensemble Models) | Molecular fingerprints, off-target interaction data, physicochemical properties. mdpi.comresearchgate.net | Solubility, permeability, metabolic pathways, toxicity risk. | Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. |

| Generative Adversarial Networks (GANs) | A learned chemical space based on the core scaffold. | Novel chemical structures. | Designing new molecules with high predicted affinity for a specific enzyme or receptor. |

This table illustrates how different AI and machine learning models can be integrated into the research and development of this compound derivatives.

Advanced Mechanistic Studies in Complex Biological Systems

Understanding precisely how a molecule exerts its biological effect is fundamental to its development. For this compound, future research must move beyond primary screening assays to elucidate its mechanism of action in the context of complex biological systems like living cells or organisms. The imidazole moiety is known to participate in a wide range of biological interactions, from acting as a ligand for metalloenzymes to forming key hydrogen bonds with protein targets. researchgate.netijsrtjournal.com

Future mechanistic studies could employ a combination of cutting-edge experimental and computational techniques:

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the direct protein targets of the compound within a cell's proteome. This involves designing reactive probes based on the parent molecule to covalently label its binding partners.

Computational Biology: Molecular dynamics (MD) simulations can model the dynamic behavior of the compound when bound to a putative target protein, revealing the stability of the interaction and key binding residues over time. usp.br Density Functional Theory (DFT) can provide high-resolution insights into the electronic nature of these interactions. acs.org

Advanced Cellular Imaging: High-resolution microscopy techniques, perhaps using fluorescently tagged analogues of the compound, could visualize its subcellular localization, providing clues about its site of action.

These advanced methods will help answer critical questions: Does the compound inhibit a specific enzyme? Does it disrupt a protein-protein interaction? Does it accumulate in a particular organelle? Answering these questions is vital for optimizing the molecule's efficacy and minimizing off-target effects.

Development of Novel Analytical Techniques for In Situ Investigations

The ability to detect and quantify a molecule and its metabolites directly within a biological matrix (in situ) without disrupting the system's integrity is a major goal in analytical science. The analysis of imidazole derivatives can be challenging due to their polarity and potential lack of strong chromophores. mdpi.com

Future research should focus on developing bespoke analytical tools for this compound:

Designer Fluorescent Probes: Synthesizing analogues of the compound that incorporate environmentally sensitive fluorophores. Such probes could change their fluorescence properties (intensity, wavelength) upon binding to a target, enabling real-time monitoring of the binding event within living cells.

Mass Spectrometry Imaging (MSI): This powerful technique allows for the label-free visualization of the spatial distribution of a drug and its metabolites in tissue sections. Applying advanced MSI methods could map exactly where the compound and its metabolic products accumulate in an organ or tumor, linking its distribution to its biological effect.

Affinity-Based Biosensors: Developing biosensors, perhaps based on surface plasmon resonance (SPR) or electrochemical detection, where a target protein is immobilized. This would allow for the highly sensitive, real-time measurement of the compound's binding kinetics.

Advanced Separation Techniques: Coupling highly efficient separation methods like capillary electrophoresis or supercritical fluid chromatography with tandem mass spectrometry (HPLC-MS/MS) can improve the detection and quantification of the compound and its metabolites in complex biological fluids. researchgate.net The use of molecularly imprinted polymers for solid-phase extraction could also provide highly selective sample clean-up prior to analysis. rsc.org

These novel analytical methods will provide an unprecedented view of the compound's pharmacokinetic and pharmacodynamic behavior, bridging the gap between its chemical structure and its ultimate biological function.

Q & A

Q. What are the standard synthetic routes for 4-(4-Bromophenyl)-1-methyl-1H-imidazole, and how do reaction conditions influence yield?

The compound is synthesized via Debus-Radziszewski imidazole synthesis , involving condensation of glyoxal, ammonia, and a brominated aromatic aldehyde. Key steps include:

- Imidazole ring formation : Optimized at 80–100°C under reflux with acidic catalysts (e.g., HCl) .

- Substituent introduction : Bromophenyl and methyl groups are added via nucleophilic substitution or alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization . Methodological Tip: Monitor reaction progress via TLC and adjust pH to stabilize intermediates .

| Synthetic Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Ring formation | Glyoxal, NH₃, 4-bromobenzaldehyde, HCl, 80°C | 60–75% | |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 85–90% |

Q. How is this compound characterized post-synthesis?

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., imidazole protons at δ 7.2–7.8 ppm, methyl group at δ 3.5 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237) .

- HPLC : Purity >95% using C18 columns (acetonitrile/water) .

Q. What are the key chemical reactions of this compound in medicinal chemistry?

- Nucleophilic substitution : Bromine replacement with amines/thiols for SAR studies .

- Oxidation : Imidazole ring oxidation to N-oxides using H₂O₂ .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in nucleophilic substitution?

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling (yield ↑ 20–30%) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Kinetic studies : Use in-situ IR to track intermediate stability . Contradiction Note: High temperatures (>100°C) may degrade bromophenyl groups; balance with microwave-assisted synthesis .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. low cytotoxicity)?

- Structure-Activity Relationship (SAR) : Compare substituent effects:

- Electron-withdrawing groups (e.g., -Br) enhance antimicrobial activity but reduce solubility .

- Methyl groups improve metabolic stability but may lower binding affinity .

- Statistical analysis : Apply ANOVA to compare IC₅₀ values across cell lines .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding with cytochrome P450 (binding energy < -8 kcal/mol) .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., bromine for covalent inhibition) .

- MD simulations : Assess stability in lipid bilayers for membrane permeability studies .

Q. How do crystallographic studies inform material science applications?

- Single-crystal XRD : Reveals dihedral angles (e.g., 42.0° between imidazole and bromophenyl groups), critical for π-π stacking in conductive polymers .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts = 12% of surface) for crystal engineering .

Q. What methodologies validate enzyme inhibition mechanisms?

- Kinetic assays : Measure Kᵢ values via fluorescence quenching (e.g., tryptophan residues in α-glucosidase) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Mutagenesis studies : Replace key residues (e.g., His256 in HIV-1 integrase) to confirm binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.